molecular formula C6H5N3O B135791 Triazolopyridinone CAS No. 6969-71-7

Triazolopyridinone

Cat. No. B135791
CAS RN: 6969-71-7
M. Wt: 135.12 g/mol
InChI Key: LJRXNXBFJXXRNQ-UHFFFAOYSA-N
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Description

Triazolopyridinones are a class of fused-ring compounds that have garnered interest due to their potential applications in medicinal and material chemistry. These compounds are characterized by a triazole ring fused to a pyridinone structure, which can be challenging to synthesize due to the complexity of their molecular architecture. The interest in these compounds is driven by their biological activity and their utility in various chemical reactions .

Synthesis Analysis

The synthesis of triazolopyridinones and related compounds has been explored through various methods. One approach involves the treatment of specific triazolopyrimidines with alcohols, thiols, or alkylamines to yield the final compounds, with a clear structure-activity relationship (SAR) established for optimal activity . Another method reported is an electrochemical rearrangement that allows for the efficient synthesis of triazolopyridinones from diverse alkyl carboxylic acids, which is scalable and can be applied to the late-stage modification of bioactive compounds . Additionally, a microwave-assisted protocol has been developed for the synthesis of mono- and bis-triazolopyridines from 1-amino-2-imino-pyridine derivatives, offering a metal-free and environmentally benign approach . A two-step preparation method starting from 2-hydrazinopyridine and carboxylic acids has also been described, which is racemization-free when a chiral carbon is present .

Molecular Structure Analysis

The molecular structure of triazolopyridinones is complex, with various substituents influencing their biological activity. For instance, certain substituents at specific positions on the phenyl ring are necessary to achieve high potency in anticancer agents . The molecular structures of newly synthesized triazolopyridine compounds have been confirmed using spectroscopic techniques and X-ray single-crystal analysis .

Chemical Reactions Analysis

Triazolopyridines participate in a variety of chemical reactions. For example, they can undergo regioselective synthesis to form halides and sulfoxides , and they can be involved in substitution reactions that yield different derivatives . The triazolopyridine formation strategy has been utilized for the selective detection of hypochlorous acid (HOCl) in biological systems, highlighting their reactivity and potential as chemical probes .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridinones are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and their interaction with other molecules. For instance, the presence of a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position is required for high potency in tubulin inhibition . The electrochemical synthesis method also highlights the importance of mild conditions and sustainability in the preparation of these compounds .

Scientific Research Applications

Electrochemical Synthesis

Triazolopyridinone derivatives are significant in medicinal and material chemistry. The electrochemical synthesis of chiral or hindered triazolopyridinone derivatives, which are challenging to prepare using conventional methods, has been developed. This synthesis approach is efficient, sustainable, and can be applied for the late-stage modification of bioactive natural products, amino acids, and pharmaceuticals. It's also scalable for large-scale production, demonstrating the versatility of electrochemical methods in accessing complex triazolopyridinone derivatives (Ye et al., 2020).

Material and Medicinal Chemistry

Triazolopyridinone structures, particularly those that are hindered or chiral, have been relatively unexplored. However, the development of novel electrochemical synthesis methods has expanded the ability to produce these compounds, making them more accessible for potential applications in organic, material, and medicinal chemistry (Ye et al., 2020).

Crystallography and Molecular Structure Analysis

The use of triazolopyridines in X-ray crystallography and molecular structure analysis has been demonstrated. Compounds like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine have been crystallized and analyzed, contributing to the understanding of their structural properties (El-Kurdi et al., 2021).

Photoluminescent Materials

Triazolopyridinone derivatives have been investigated as potential photoluminescent materials, indicating their utility in material science. The modification of the triazolopyridinone moiety has shown to affect the photoluminescent properties of these compounds, opening avenues for their application in the development of organic light-emitting devices (Chiang et al., 2007) (Shin et al., 2007).

Tubulin Inhibition in Anticancer Agents

The synthesis and structure-activity relationship (SAR) of triazolopyrimidines, which are a class of anticancer agents, have been extensively studied. These compounds demonstrate a unique mechanism by promoting tubulin polymerization in vitro, presenting a novel approach to cancer treatment. Notably, they do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin. This unique mechanism, along with their ability to overcome resistance attributed to various multidrug resistance transporter proteins, underscores their potential in cancer therapy (Zhang et al., 2007).

Safety And Hazards

Triazolopyridinone is not for human or veterinary use . It is stable under normal temperature and pressure, but it should be kept away from moisture and strong oxidizing agents .

properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRXNXBFJXXRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219980
Record name 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one
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Molecular Weight

135.12 g/mol
Source PubChem
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Product Name

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

CAS RN

6969-71-7
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
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Record name 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one
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Record name 1,2,4-TRIAZOLO(4,3-A)PYRIDIN-3(2H)-ONE
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Synthesis routes and methods I

Procedure details

A mixture of 50 g. (0.44 mole) of 2-chloropyridine and 98.22 g. (0.88 mole) of semicarbazide hydrochloride in 150 ml. of 2-ethoxyethanol was heated to reflux and then treated with a solution of 1 ml. of concentrated sulfuric acid (36 N) in 5 ml. of 2-ethoxyethanol. The resulting solution was refluxed for 18 hr., cooled to about 60°, and treated with 150 ml. of water. The mixture was stirred, cooled to 0°, and kept 0.5 hr. and the solid was collected on a filter. The solid was washed well with water and dried under reduced pressure, to give 35.0 g (59%) of product, m.p. 230°-231°, which was sufficiently pure to be used for the next step.
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Synthesis routes and methods II

Procedure details

A mixture of 50 g. (0.44 mole) of 2-chloropyridine and 98.22 g. (0.88 mole) of semicarbazide hydrocloride in 150 ml. of 2-ethoxyethanol was heated to reflux and then treated with a solution of 1 ml. of concentrated sulfuric acid (36 N) in 5 ml. of 2-ethoxyethanol. The resulting solution was refluxed for 18 hr., cooled to about 60°, and treated with 150 ml. of water. The mixture was stirred, cooled to 0°, and kept 0.5 hr. and the solid was collected on a filter. The solid was washed well with water and dried under reduced pressure, to give 35.0 g. (59%) of product, m.p. 230°-231°, which was sufficiently pure to be used for the next step.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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